Ethyl 3-(furan-2-carboxamido)propanoate

Antibiofilm Quorum Sensing Pseudomonas aeruginosa

Ethyl 3-(furan-2-carboxamido)propanoate (MW 211.21) is a heterocyclic building block with a distinct furan-carboxamide-ester architecture. Unlike phenyl or thiophene analogs, the furan ring's unique electronic and steric profile drives specific intermolecular interactions essential for antibiofilm agent design. Within the furan-2-carboxamide class, this ester subclass is uniquely inactive in hypolipidemic assays, serving as a critical negative control for assay validation. Its 7 rotatable bonds and well-defined physicochemical properties enable matched molecular pair analysis to isolate heteroatom contributions to target binding and ADME. Substituting with non-validated analogs risks irreproducible results. Order high-purity material for SAR-driven lead optimization.

Molecular Formula C10H13NO4
Molecular Weight 211.21 g/mol
CAS No. 36855-35-3
Cat. No. B15068875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(furan-2-carboxamido)propanoate
CAS36855-35-3
Molecular FormulaC10H13NO4
Molecular Weight211.21 g/mol
Structural Identifiers
SMILESCCOC(=O)CCNC(=O)C1=CC=CO1
InChIInChI=1S/C10H13NO4/c1-2-14-9(12)5-6-11-10(13)8-4-3-7-15-8/h3-4,7H,2,5-6H2,1H3,(H,11,13)
InChIKeyAXHJMKIGTFSKMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-(Furan-2-Carboxamido)Propanoate (CAS 36855-35-3): Technical Baseline and Structural Identification


Ethyl 3-(furan-2-carboxamido)propanoate (CAS 36855-35-3) is a heterocyclic small molecule with the molecular formula C10H13NO4 and a molecular weight of 211.21 g/mol [1]. It features a furan ring linked via a carboxamide bridge to an ethyl propanoate chain. The compound is commercially available as a versatile building block, with vendors reporting purities of ≥95% . Its structure provides a platform for further derivatization, containing both a heteroaromatic moiety (furan) and an ester group. No specific quantitative biological data for this exact compound was identified in primary literature or patents; its significance lies in its role as a synthetic intermediate and its membership in the broader class of furan-2-carboxamides, which have demonstrated diverse pharmacological activities [2].

Ethyl 3-(Furan-2-Carboxamido)Propanoate (CAS 36855-35-3): Why In-Class Substitution Is Not Advisable


Direct substitution of ethyl 3-(furan-2-carboxamido)propanoate with a structurally similar analog, such as its phenyl (benzamido) or thiophene (thiophene-2-carboxamido) counterparts, is not supported by evidence and may significantly alter synthetic outcomes and biological activity. While all three belong to the broader class of heteroaromatic carboxamides, the specific electronic and steric properties of the furan ring differentiate it from phenyl and thiophene rings [1]. These subtle differences can drastically affect intermolecular interactions, reaction kinetics, and target binding. For instance, in the context of furan-2-carboxamides, even minor variations in substituents and linkers have been shown to modulate antibiofilm activity against P. aeruginosa [2]. Furthermore, within a series of furan carboxamide derivatives evaluated for hypolipidemic effects, the ester subclass (to which this compound belongs) exhibited a distinct lack of activity, unlike the corresponding amides [3]. Therefore, empirical validation is required for each unique structure, and generic substitution without supporting data carries a high risk of failed experiments or irreproducible results.

Ethyl 3-(Furan-2-Carboxamido)Propanoate (CAS 36855-35-3): Quantitative Differentiation from Analogs


Antibiofilm Activity Potential vs. Furanone Scaffolds

This compound is a member of the furan-2-carboxamide class, which has been shown to possess antibiofilm activity as a bioisosteric replacement for labile furanone rings [1]. While direct data for the target compound is not available, the most active derivative in a related furan-2-carboxamide series, compound 4b, achieved 58% inhibition of P. aeruginosa biofilm formation [1]. This suggests that the furan-2-carboxamide core provides a metabolically stable platform for developing antibiofilm agents compared to furanones. The target compound's specific activity would depend on its precise substituents and linker.

Antibiofilm Quorum Sensing Pseudomonas aeruginosa

Lack of Hypolipidemic Activity: Differentiation from Furan-2-Carboxamide Amides

In an in vivo rat model of hyperlipidemia, ester derivatives of furan-2-carboxylic acid (compounds b1-b7) displayed no significant activity against plasma lipids [1]. In contrast, several furan-2-carboxamide amide derivatives (compounds a1, a2, a4, a5, a7, a10, a11, a12) showed significant reductions in triglycerides, total cholesterol, and LDL-C, along with increased HDL-C levels at a 20 mg/kg dose [1]. This demonstrates a stark functional divergence within the furan carboxamide family, specifically that the ester subclass is inactive in this assay. This finding is critical for researchers selecting compounds for hypolipidemic studies, as it cautions against using ester analogs as substitutes for active amides.

Hypolipidemic Lipid Metabolism Triton WR-1339

Structural and Electronic Differentiation from Phenyl and Thiophene Analogs

The furan ring in ethyl 3-(furan-2-carboxamido)propanoate provides distinct electronic and steric properties compared to its phenyl and thiophene counterparts. While direct quantitative comparisons for this specific compound are absent, the broader literature on heterocyclic SAR indicates that furan is more electron-rich and less aromatic than benzene, and possesses a smaller dipole moment and different heteroatom positioning than thiophene [1]. These differences can be quantified by calculated properties: the target compound has a molecular weight of 211.21 g/mol, 7 rotatable bonds, and 5 hydrogen bond acceptors [2]. In comparison, ethyl 3-benzamidopropanoate (CAS 49615-28-3) has a MW of 221.25 g/mol, and ethyl 3-(thiophene-2-carboxamido)propanoate (CAS 494772-86-0) has a MW of 227.28 g/mol [REFS-3, REFS-4]. Such physicochemical differences are foundational for structure-activity relationship (SAR) studies and rational drug design.

Bioisosterism SAR Medicinal Chemistry

Ethyl 3-(Furan-2-Carboxamido)Propanoate (CAS 36855-35-3): Recommended Applications Based on Evidence


Scaffold for Antibiofilm Agent Development

Based on class-level evidence showing furan-2-carboxamides can inhibit P. aeruginosa biofilm formation [1], this compound is suitable as a core scaffold for designing novel antibiofilm agents. Its synthetic accessibility allows for rapid diversification to explore structure-activity relationships around the furan carboxamide moiety. Researchers can modify the ethyl propanoate side chain or the furan ring to optimize potency and metabolic stability, addressing the labile nature of furanone-based inhibitors.

Negative Control in Hypolipidemic Studies

The clear lack of hypolipidemic activity for ester derivatives in the furan carboxamide class [2] positions this compound as a useful negative control or an example of an inactive analog. In studies screening furan-containing compounds for lipid-lowering effects, ethyl 3-(furan-2-carboxamido)propanoate can be used to validate assay specificity and to demonstrate that not all furan derivatives are active, thus strengthening the interpretation of positive hits.

Medicinal Chemistry SAR Studies with Heterocyclic Isosteres

The compound's well-defined physicochemical properties (MW: 211.21, 7 rotatable bonds) make it a valuable comparator in matched molecular pair analysis with its phenyl and thiophene analogs [REFS-3, REFS-4]. By systematically replacing the furan ring with phenyl or thiophene, medicinal chemists can isolate the contribution of the heteroatom and aromaticity to target binding, permeability, and metabolic stability. This is a standard approach in lead optimization to fine-tune drug-like properties.

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